Cas no 104163-59-9 (Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-)
104163-59-9 structure
Product Name:Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-
Numero CAS:104163-59-9
MF:C20H22O2S
MW:326.452484607697
CID:155963
PubChem ID:6440273
Update Time:2025-04-19
Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-
- 4-[(E)-2-(4,4-dimethyl-6,7-dihydro-5H-1-benzothiophen-2-yl)prop-1-enyl]benzoic acid
- SRI 4529-19
- CHEMBL77103
- 2-(1-(4-Carboxyphenyl)-1E-propen-2-yl)-4,5,6,7-tetrahydro-4,4-dimethylbenzo(b)thiophene
- 2-[1-(4-CARBOXYPHENYL)-1E-PROPEN-2-YL]-4,5,6,7-TETRAHYDRO-4,4-DIMETHYL-BENZO]B]THIOPHENE
- CCRIS 3301
- 104163-59-9
-
- Inchi: 1S/C20H22O2S/c1-13(11-14-6-8-15(9-7-14)19(21)22)18-12-16-17(23-18)5-4-10-20(16,2)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22)/b13-11+
- Chiave InChI: QGSXXMWJBVHYFO-ACCUITESSA-N
- Sorrisi: S1C(/C(=C/C2C=CC(C(=O)O)=CC=2)/C)=CC2=C1CCCC2(C)C
Proprietà calcolate
- Massa esatta: 326.13416
- Massa monoisotopica: 326.134051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 65.5
- XLogP3: 6.2
Proprietà sperimentali
- Densità: 1.166
- Punto di ebollizione: 485.6°Cat760mmHg
- Punto di infiammabilità: 247.5°C
- Indice di rifrazione: 1.62
- PSA: 37.3
- LogP: 5.62070
Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]- Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
104163-59-9 (Benzoic acid,4-[(1E)-2-(4,5,6,7-tetrahydro-4,4-dimethylbenzo[b]thien-2-yl)-1-propen-1-yl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti